Aspyridone A Aspyridone A Aspyridone A is 2-Pyridone carrying as substituents a branched dimethylhexanoyl group, a hydroxy group and a p-hydroxyphenyl group at C-3, -4 and -5 respectively. Secondary metabolite produced by Aspergillus spp. It has a role as a fungal metabolite. It is a pyridone and a polyketide.
Aspyridone A is a natural product found in Aspergillus nidulans with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17958073
InChI: InChI=1S/C19H23NO4/c1-4-11(2)9-12(3)17(22)16-18(23)15(10-20-19(16)24)13-5-7-14(21)8-6-13/h5-8,10-12,21H,4,9H2,1-3H3,(H2,20,23,24)/t11-,12-/m0/s1
SMILES:
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol

Aspyridone A

CAS No.:

Cat. No.: VC17958073

Molecular Formula: C19H23NO4

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

Aspyridone A -

Specification

Molecular Formula C19H23NO4
Molecular Weight 329.4 g/mol
IUPAC Name 3-[(2S,4S)-2,4-dimethylhexanoyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one
Standard InChI InChI=1S/C19H23NO4/c1-4-11(2)9-12(3)17(22)16-18(23)15(10-20-19(16)24)13-5-7-14(21)8-6-13/h5-8,10-12,21H,4,9H2,1-3H3,(H2,20,23,24)/t11-,12-/m0/s1
Standard InChI Key LIBKJCZUBOETPB-RYUDHWBXSA-N
Isomeric SMILES CC[C@H](C)C[C@H](C)C(=O)C1=C(C(=CNC1=O)C2=CC=C(C=C2)O)O
Canonical SMILES CCC(C)CC(C)C(=O)C1=C(C(=CNC1=O)C2=CC=C(C=C2)O)O

Introduction

Chemical Properties and Structural Features

Molecular Characteristics

Aspyridone A has a molecular weight of 329.4 g/mol and the IUPAC name 3-[(2S,4S)-2,4-dimethylhexanoyl]-4-hydroxy-5-(4-hydroxyphenyl)pyridin-2(1H)-one . Key identifiers include:

  • ChEBI ID: CHEBI:64704

  • PubChem CID: 54710080

  • SMILES: CCC(C)CC(C)C(=O)C1=C(C(=CNC1=O)C2=CC=C(C=C2)O)O

  • InChIKey: LIBKJCZUBOETPB-RYUDHWBXSA-N

The compound’s stereochemistry is defined by the (2S,4S) configuration of the dimethylhexanoyl side chain, critical for its biological interactions .

Table 1: Key Chemical Data for Aspyridone A

PropertyValue
Molecular FormulaC₁₉H₂₃NO₄
Molecular Weight329.4 g/mol
Melting PointNot reported
SolubilityLikely polar organic solvents
BioactivityCytotoxic (mild)

Biosynthesis and Genetic Regulation

Gene Cluster and Pathway Activation

The aspyridone BGC (apd cluster) in A. nidulans spans ~30 kb and includes seven genes (apdA–apdG) . Key components are:

  • ApdA: A highly reducing polyketide synthase (HR-PKS).

  • ApdC: A nonribosomal peptide synthetase (NRPS) with an enoyl reductase (ER) domain.

  • ApdE: Cytochrome P450 oxidase responsible for ring expansion and dephenylation .

  • ApdR: A Zn(II)₂Cys₆ transcription factor that activates the cluster .

Overexpression of apdR under inducible promoters (e.g., alcA) upregulates the entire cluster, enabling aspyridone A production .

Biosynthetic Steps

  • Polyketide Assembly: ApdA synthesizes a tetraketide chain using malonyl-CoA extender units.

  • Peptide Bond Formation: ApdC incorporates a glycine residue, forming the PK-NRP hybrid backbone.

  • Post-PKS Modifications:

    • ApdE catalyzes oxidative ring expansion of the pyridone core .

    • ApdB (predicted N-hydroxylase) introduces hydroxyl groups, though its exact role remains unclear .

Table 2: Key Genes in the apd Cluster

GeneFunctionImpact of Deletion
apdAHR-PKS for polyketide synthesisNo aspyridone production
apdCNRPS with ER domainAccumulation of early intermediates
apdEP450 for ring expansionLoss of dephenylated derivatives
apdRTranscriptional activatorCluster silencing

Research Findings and Derivative Diversity

Heterologous Expression Studies

Heterologous expression of the apd cluster in Aspergillus oryzae yielded eight derivatives, revealing the pathway’s inherent plasticity :

  • Aspyridone A (1): Primary product with a 2-pyridone core.

  • Compounds 3–8: Dephenylated and hydroxylated variants generated via ApdE activity.

  • Aspyridone B (2): Initially hypothesized as the end product but absent in heterologous systems, suggesting pathway arrest or alternative regulation .

Stereochemical Variability

ApdC’s enoyl reductase domain exhibits cycle-dependent stereoselectivity:

  • First Reduction Cycle: Generates trans-configured double bonds.

  • Second Cycle: Produces cis-configured bonds, underscoring enzymatic versatility .

Challenges and Future Directions

Unresolved Questions

  • Regulatory Mechanisms: How epigenetic factors (e.g., chromatin remodeling) control apd cluster activation.

  • ApdB Function: Biochemical validation of its proposed N-hydroxylase activity.

  • Bioactivity Optimization: Semi-synthetic modification to enhance pharmacological properties.

Technological Advances

  • CRISPR-Cas9 Editing: Precise manipulation of BGCs to overproduce aspyridone A.

  • Omics Integration: Metabolomics-guided discovery of new derivatives.

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